DKFZ-633 vs. DKFZ-251: Potency Trade-Off for Activity-Based Probe Functionality
DKFZ-633 exhibits an IC50 of 0.25 µM against recombinant KLK6 in an enzymatic assay using the fluorogenic substrate Boc-VPR-AMC, compared to 0.13 µM for its parent scaffold DKFZ-251 [1]. While DKFZ-633 shows approximately 2-fold reduced inhibitory potency relative to DKFZ-251, this modest attenuation is the structural trade-off required to incorporate the alkyne handle that confers ABP functionality [1]. Critically, DKFZ-251 lacks the alkyne moiety and therefore cannot be used for click chemistry-based detection or pull-down of active KLK6, while DKFZ-633 robustly labels endogenous KLK6 in cell lysates and living cells [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) against recombinant KLK6 |
|---|---|
| Target Compound Data | 0.25 µM |
| Comparator Or Baseline | DKFZ-251: 0.13 µM |
| Quantified Difference | DKFZ-633 is 1.92-fold less potent than DKFZ-251 |
| Conditions | Recombinant human KLK6; fluorogenic substrate Boc-VPR-AMC; 37 °C; Tris-HCl buffer pH 8.0 |
Why This Matters
Procurement decisions must account for the fact that DKFZ-633 is the only compound in this chemical series that provides ABP functionality; the 2-fold lower potency is an acceptable compromise for the unique ability to visualize and enrich active endogenous KLK6.
- [1] De Vita E, Schüler P, Lovell S, Lohbeck J, Kullmann S, Rabinovich E, Sananes A, Heßling B, Hamon V, Papo N, Hess J, Tate EW, Gunkel N, Miller AK. Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity. J Med Chem. 2018 Oct 11;61(19):8859-8874. View Source
